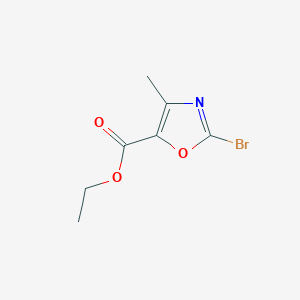
2-Bromo-4-methylpyridine-3-carbonitrile
概要
説明
2-Bromo-4-methylpyridine-3-carbonitrile is a biochemical reagent . It has the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-methylpyridine-3-carbonitrile can be represented by the SMILES stringCc1ccnc(Br)c1 . The InChI key is LSZMVESSGLHDJE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Bromo-4-methylpyridine-3-carbonitrile is a liquid at room temperature . It has a refractive index of 1.561 (lit.) , a boiling point of 87°C/10mmHg (lit.) , and a density of 1.545 g/mL at 25°C (lit.) .科学的研究の応用
Organic Synthesis
The compound is often used as a starting material in the synthesis of a series of organic nitrogen ligands containing pyridine units . This makes it a valuable resource in the field of organic synthesis.
Transition Metal Catalysis
The compound has good applications in the basic research of methodology of transition metal catalysis . It can be used to study the behavior of transition metals in various reactions.
Pharmaceutical Research
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of various drugs. Its unique structure can contribute to the pharmacological properties of the final product .
Agrochemical Research
Similar to its use in pharmaceuticals, this compound can also serve as an intermediate in the synthesis of various agrochemicals . It can help in the development of new pesticides or fertilizers.
Dye Industry
The compound can be used in the synthesis of dyes . The presence of the pyridine ring in its structure can contribute to the color properties of the final dye product.
Material Science
In material science, this compound can be used in the development of new materials with unique properties . Its chemical structure can contribute to the physical and chemical properties of the final material.
Chromatography
The compound can be used in chromatography research . It can serve as a standard or a test compound in various chromatographic techniques.
Analytical Chemistry
In analytical chemistry, this compound can be used in the development and testing of new analytical methods . It can serve as a test compound to evaluate the performance of the method.
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is a strategic building block for the preparation of nevirapine , a widely-prescribed non-nucleosidic reverse transcriptase inhibitor for the treatment of HIV-infected patients . Therefore, it can be inferred that the compound may indirectly affect the activity of the HIV-1 reverse transcriptase enzyme.
Mode of Action
Given its role as a precursor in the synthesis of nevirapine , it’s likely that the compound undergoes several transformations before interacting with its target.
Biochemical Pathways
As a precursor to nevirapine, it’s plausible that it indirectly influences the pathways associated with hiv replication, particularly the reverse transcription process .
Result of Action
Given its role in the synthesis of nevirapine , it can be inferred that it contributes to the inhibition of HIV-1 reverse transcriptase, thereby preventing the replication of the virus.
Action Environment
It’s known that the compound is stable at room temperature in an inert atmosphere .
特性
IUPAC Name |
2-bromo-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOLDVXLQXLZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512958 | |
| Record name | 2-Bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methylpyridine-3-carbonitrile | |
CAS RN |
65996-02-3 | |
| Record name | 2-Bromo-4-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-bromo-4-methylnicotinonitrile in pharmaceutical synthesis?
A1: 2-Bromo-4-methylnicotinonitrile serves as a crucial intermediate in the synthesis of 2-chloro-3-amino-4-picoline (CAPIC) []. CAPIC is a key building block for producing nevirapine, a non-nucleoside reverse transcriptase inhibitor widely used to treat HIV-infected patients []. A continuous synthesis method utilizing 2-bromo-4-methylnicotinonitrile as an intermediate holds the potential to make nevirapine production more cost-effective [].
Q2: Can you describe the synthesis process involving 2-bromo-4-methylnicotinonitrile mentioned in the research?
A2: The research outlines a continuous synthesis approach that uses readily available, inexpensive starting materials and culminates in a batch crystallization of high-purity CAPIC []. 2-bromo-4-methylnicotinonitrile is a key intermediate in this process. While the specific reaction details aren't fully elaborated, the study highlights that this method could lead to more efficient and cost-effective production of CAPIC and potentially other valuable structures containing complex pyridines [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-[(1R)-1-phenylethyl]cyclohexan-1-amine](/img/structure/B1367221.png)



![{Bicyclo[2.2.1]heptan-2-ylmethyl}(propan-2-yl)amine](/img/structure/B1367231.png)






![2-[(1R,3S)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol](/img/structure/B1367245.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1367246.png)
